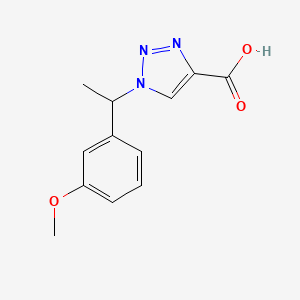
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrimidine ring with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol typically involves multi-step organic reactions One common approach is to start with the trifluoromethylation of a pyridine derivative, followed by the formation of the pyrimidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyridine and pyrimidine rings can interact with various biological molecules. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol: Lacks the additional pyridine ring.
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)ethanol: Has an ethanol group instead of a methanol group.
Uniqueness
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H8F3N3O |
|---|---|
Poids moléculaire |
255.20 g/mol |
Nom IUPAC |
[6-[6-(trifluoromethyl)pyridin-3-yl]pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)10-2-1-7(4-15-10)9-3-8(5-18)16-6-17-9/h1-4,6,18H,5H2 |
Clé InChI |
VSFILXXQYPUAMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=NC=NC(=C2)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


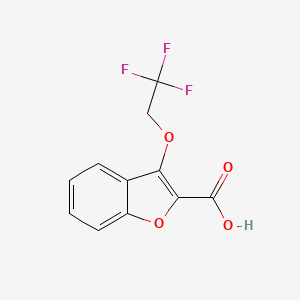
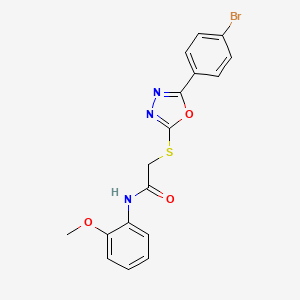
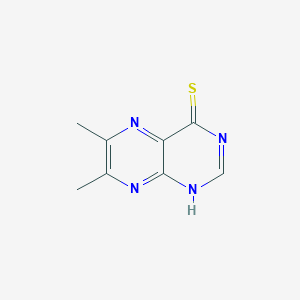
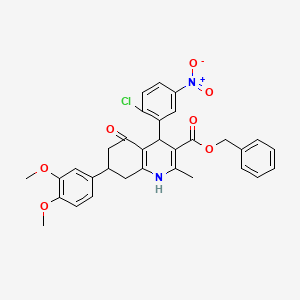
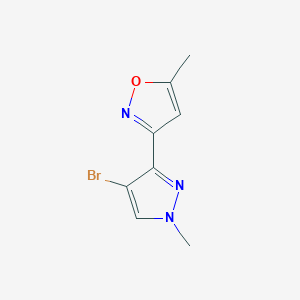

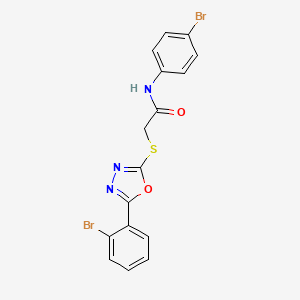
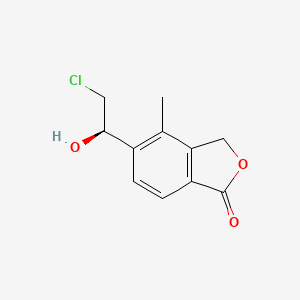
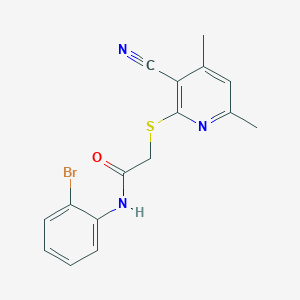
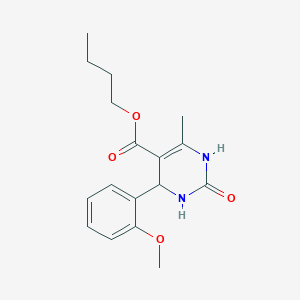
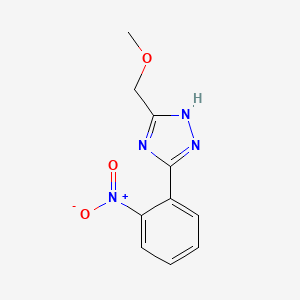
![6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11774944.png)

